![molecular formula C11H9NO6 B12531263 2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- CAS No. 671223-57-7](/img/structure/B12531263.png)
2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- is a complex organic compound with a unique structure that includes a furanone ring and a nitrobenzoyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- typically involves multiple steps. One common method includes the reaction of a furanone derivative with a nitrobenzoyl chloride in the presence of a base. The reaction conditions often require a solvent such as dichloromethane and a catalyst to facilitate the reaction. The temperature and time are carefully controlled to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactors and the use of more robust catalysts to increase the reaction rate and yield. The industrial process also emphasizes the importance of safety and environmental considerations, ensuring that the production is both economically viable and environmentally friendly.
化学反応の分析
Types of Reactions
2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrobenzoyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium on carbon (for reduction), and various bases and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures to optimize the reaction efficiency.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could produce a variety of substituted furanone compounds.
科学的研究の応用
2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor in the synthesis of various industrial chemicals.
作用機序
The mechanism by which 2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- exerts its effects involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the furanone ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, making the compound of interest for therapeutic applications.
類似化合物との比較
Similar Compounds
3,4-Dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxides: These compounds have similar structural features and are studied for their antifungal activities.
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: Known for its antioxidant properties.
Uniqueness
What sets 2(3H)-Furanone, dihydro-4-[(2-nitrobenzoyl)oxy]-, (4R)- apart is its unique combination of a furanone ring and a nitrobenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.
特性
CAS番号 |
671223-57-7 |
|---|---|
分子式 |
C11H9NO6 |
分子量 |
251.19 g/mol |
IUPAC名 |
[(3R)-5-oxooxolan-3-yl] 2-nitrobenzoate |
InChI |
InChI=1S/C11H9NO6/c13-10-5-7(6-17-10)18-11(14)8-3-1-2-4-9(8)12(15)16/h1-4,7H,5-6H2/t7-/m1/s1 |
InChIキー |
BMYDUCXHKAQXEP-SSDOTTSWSA-N |
異性体SMILES |
C1[C@H](COC1=O)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
正規SMILES |
C1C(COC1=O)OC(=O)C2=CC=CC=C2[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(2-Bromoethoxy)-4-[(4-chlorophenyl)ethynyl]-2-methylbenzene](/img/structure/B12531182.png)
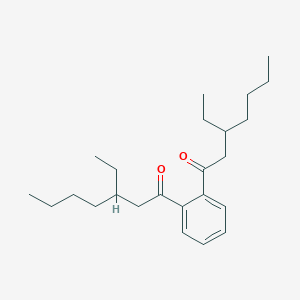
![3,5-dimethyl-7-phenyl-2,3-dihydro-1H-[1,4]diazepino[6,5-c]quinolin-6-one](/img/structure/B12531191.png)
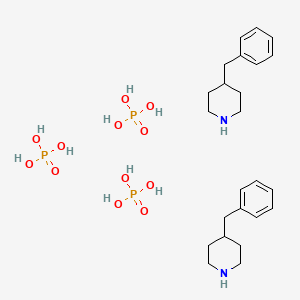
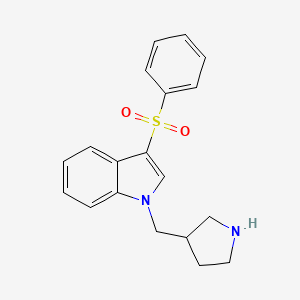
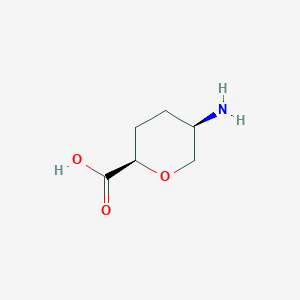
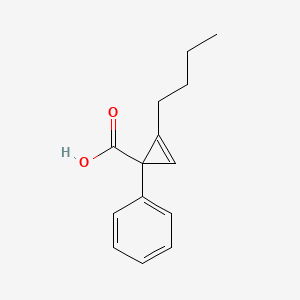
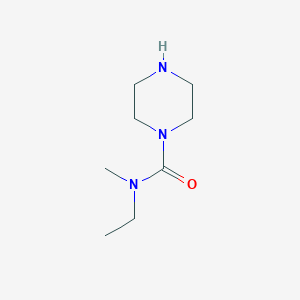
![N-Cyclohexyl-N-{[2-(trifluoromethyl)phenyl]methyl}piperidin-3-amine](/img/structure/B12531222.png)
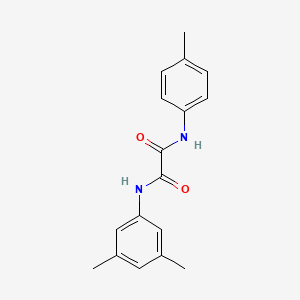
![Benzenesulfonamide, 4-methyl-N-[1-(1-naphthalenyl)propyl]-](/img/structure/B12531230.png)
![2-(2,3-Dihydrocyclopenta[b]pyran-2-yl)ethan-1-amine](/img/structure/B12531237.png)
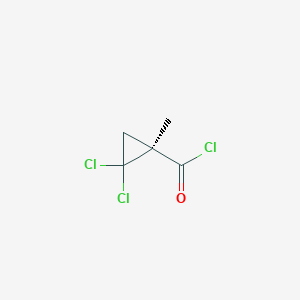
![2-[2-(Phosphonooxy)ethoxy]ethyl octadecanoate](/img/structure/B12531252.png)
